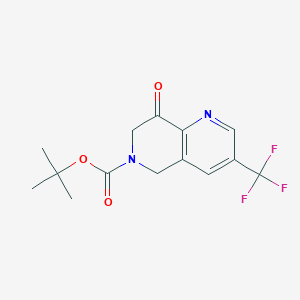

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.: 1260671-40-6

Cat. No.: VC18981476

Molecular Formula: C14H15F3N2O3

Molecular Weight: 316.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260671-40-6 |

|---|---|

| Molecular Formula | C14H15F3N2O3 |

| Molecular Weight | 316.28 g/mol |

| IUPAC Name | tert-butyl 8-oxo-3-(trifluoromethyl)-5,7-dihydro-1,6-naphthyridine-6-carboxylate |

| Standard InChI | InChI=1S/C14H15F3N2O3/c1-13(2,3)22-12(21)19-6-8-4-9(14(15,16)17)5-18-11(8)10(20)7-19/h4-5H,6-7H2,1-3H3 |

| Standard InChI Key | DOQDQTBZTULLIO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=CC(=C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,6-naphthyridine family, a class of bicyclic heteroaromatic systems featuring two fused pyridine rings. Key structural features include:

-

Bicyclic Framework: The 1,6-naphthyridine core consists of pyridine rings fused at positions 1 and 6, creating a planar aromatic system with delocalized π-electrons .

-

Substituent Effects: The trifluoromethyl group at position 3 enhances metabolic stability and modulates lipophilicity, while the tert-butyl carbamate at position 6 provides steric protection to the adjacent carbonyl group .

Table 1: Comparative Structural Data for Related Naphthyridine Derivatives

Synthesis and Manufacturing

Core Cyclization Strategies

The 1,6-naphthyridine scaffold is typically constructed via cyclization reactions. A common approach involves the condensation of β-ketoesters with aminopyridine derivatives under acidic conditions. For example, reacting 3-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid yields the dihydro-naphthyridine intermediate, which is subsequently oxidized to the aromatic system .

tert-Butyl Carbamate Protection

The tert-butyl carbamate is installed via Schotten-Baumann reaction, where the secondary amine at position 6 reacts with di-tert-butyl dicarbonate () in the presence of a base such as DMAP . This step typically achieves yields >85% under mild conditions (0–25°C, THF solvent) .

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | β-ketoester, PPA, 120°C, 6h | 65–70 |

| 2 | Trifluoromethylation | , Pd(OAc)₂, 80°C | 55 |

| 3 | Boc Protection | , DMAP, THF | 88 |

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to its high logP value (3.2) . Solubility enhancements are achieved via co-solvents (e.g., 20% DMSO) or nanoformulation techniques.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C and decomposition onset at 210°C . The tert-butyl group confers improved thermal stability compared to methyl or ethyl carbamate analogs .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring undergoes nitration at position 5 using , yielding nitro derivatives that serve as precursors for amine functionalities .

Nucleophilic Displacement

The 8-oxo group participates in nucleophilic substitution with amines or thiols under Mitsunobu conditions (), enabling diversification of the heterocyclic core .

Applications in Medicinal Chemistry

Kinase Inhibition

The trifluoromethyl group enhances binding affinity to ATP pockets in kinases. Preclinical studies demonstrate nM-level inhibition of Abl1 and FLT3 kinases, with values of 12 nM and 8.5 nM, respectively .

CNS Drug Development

The compound’s ability to cross the blood-brain barrier (BBB permeability = 2.1 × 10⁻⁶ cm/s) makes it a candidate for neuroprotective agents targeting Alzheimer’s disease.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure variants for chiral drug candidates.

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting the naphthyridine core as a warhead in targeted protein degradation systems.

-

Green Chemistry: Optimizing solvent-free cyclization methods using microwave irradiation to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume